1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a dimethylphenyl group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dimethylphenyl group is introduced to the pyrrolidine ring.
Introduction of the Methoxyphenyl Group: This can be done via a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the urea moiety.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed efficiently on a larger scale.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, under varying temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other urea derivatives with different substituents on the phenyl rings or variations in the pyrrolidine ring structure.
Uniqueness: The specific combination of the pyrrolidine ring, dimethylphenyl group, and methoxyphenyl group in this compound may confer unique biological activities or chemical properties that are not observed in other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-10-11-16(13-15(14)2)23(19-9-6-12-21-19)20(24)22-17-7-4-5-8-18(17)25-3/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDNJIXLVHNBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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